2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol
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Overview
Description
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro group at the 2-position of a purine or purine nucleoside can confer advantageous changes to physicochemical, metabolic, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol typically involves the fluorination of purine derivatives. One common method is the Balz-Schiemann reaction, which involves diazotization-fluorodediazoniation of the corresponding 2-aminopurine starting materials in aqueous fluoroboric acid . The yields can be improved by protecting the purine N-9 position, simplifying purification.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be displaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as potassium fluoride (KF) and phase transfer catalysts like tetraphenylphosphonium bromide (TPPB) can be used.
Oxidation and reduction: Common oxidizing agents include potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted purine derivatives.
Scientific Research Applications
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol has several applications in scientific research:
Chemistry: Used as a synthetic intermediate for medicinal chemistry and chemical biology studies.
Biology: Fluorinated purines are valuable tools for studying nucleic acid interactions and enzyme mechanisms.
Industry: Could be used in the development of new pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The fluoro group can enhance binding affinity and selectivity for specific molecular targets, potentially leading to antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-chloropurine: Another fluorinated purine derivative used in similar applications.
2,6-difluoropurine: Exhibits different reactivity and biological properties due to the presence of two fluoro groups.
Uniqueness
2-((2-amino-6-fluoro-9H-purin-9-yl)methoxy)ethanol is unique due to its specific substitution pattern, which can confer distinct physicochemical and biological properties compared to other fluorinated purines
Properties
CAS No. |
158012-47-6 |
---|---|
Molecular Formula |
C8H10FN5O2 |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2-[(2-amino-6-fluoropurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10FN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |
InChI Key |
XNIAXCAXAFJANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2F)N |
Origin of Product |
United States |
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